5-(Aminomethyl)pyrimidine-2,4-diamine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. alfa-chemistry.combldpharm.comsigmaaldrich.com Its profound significance stems from its central role in the structure of DNA and RNA, where the pyrimidine bases cytosine, thymine, and uracil (B121893) are fundamental to genetic coding and protein synthesis. chemicalbook.com This inherent biological relevance has made the pyrimidine scaffold a focal point for the design of antimetabolites, which are compounds that can interfere with the synthesis of nucleic acids, thereby inhibiting cell proliferation. echemi.com A classic example is 5-fluorouracil, a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades. carbonesci.com
Beyond its role in antimetabolite therapy, the pyrimidine ring is a highly versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and its interaction with a wide array of biological targets. sigmaaldrich.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, while substituents on the carbon atoms can engage in various other non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This adaptability has led to the development of pyrimidine-containing drugs with a broad spectrum of therapeutic applications, including antiviral, antibacterial, antifungal, anti-inflammatory, and cardiovascular agents. The structural diversity and synthetic tractability of pyrimidine derivatives continue to make them an attractive starting point for the development of new and improved therapeutic agents. alfa-chemistry.com
Overview of Aminopyrimidine Derivatives in Bioactive Compound Discovery
Among the vast landscape of pyrimidine derivatives, those bearing amino groups, known as aminopyrimidines, have garnered significant attention in the field of bioactive compound discovery. The introduction of one or more amino groups to the pyrimidine ring can profoundly influence the molecule's electronic properties, basicity, and hydrogen bonding capacity, thereby enhancing its ability to bind to biological targets with high affinity and specificity.
2,4-Diaminopyrimidine (B92962) is a particularly important structural motif found in a number of therapeutic agents. chemicalbook.com This arrangement of amino groups allows for specific hydrogen bonding patterns that can mimic the interactions of natural purine (B94841) and pyrimidine bases with their target enzymes. A prominent example is the drug Trimethoprim (B1683648), a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a key cofactor in the biosynthesis of nucleotides and amino acids. chemicalbook.comechemi.com The 2,4-diaminopyrimidine core of Trimethoprim is essential for its potent and selective antibacterial activity.
Furthermore, aminopyrimidine scaffolds are prevalent in the development of kinase inhibitors, a major class of targeted cancer therapies. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The aminopyrimidine core can serve as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. Numerous approved and investigational kinase inhibitors, such as Imatinib and Palbociclib, feature an aminopyrimidine scaffold. chemicalbook.com The versatility of the aminopyrimidine framework allows for the development of inhibitors targeting a wide range of kinases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and focal adhesion kinase (FAK). guidechem.com
The following table provides examples of bioactive aminopyrimidine derivatives and their primary biological targets:
| Compound Class | Example | Biological Target | Therapeutic Area |
| Dihydrofolate Reductase Inhibitors | Trimethoprim | Dihydrofolate Reductase (DHFR) | Antibacterial |
| Kinase Inhibitors | Palbociclib | Cyclin-Dependent Kinases 4/6 (CDK4/6) | Oncology |
| Kinase Inhibitors | Momelotinib | Janus Kinase 2 (JAK2) | Oncology |
| Kinase Inhibitors | TAE226 | Focal Adhesion Kinase (FAK) | Oncology (Research) |
Research Context of 5-(Aminomethyl)pyrimidine-2,4-diamine and Related Structural Motifs
While specific research on this compound is not extensively documented in publicly available literature, its structural features place it firmly within a well-established context of bioactive molecules. The core of the molecule is the 2,4-diaminopyrimidine scaffold, which, as discussed, is a key pharmacophore in numerous enzyme inhibitors, particularly those targeting dihydrofolate reductase and various kinases.
The novelty of this compound lies in the substituent at the 5-position: an aminomethyl group (-CH₂NH₂). The 5-position of the pyrimidine ring is a common site for modification in drug design, as substituents at this position can project into solvent-exposed regions or specific sub-pockets of an enzyme's active site, thereby influencing potency and selectivity.
Research on related 2,4-diamino-5-substituted pyrimidines has demonstrated that the nature of the 5-substituent is critical for biological activity. For instance, in the context of DHFR inhibitors, bulky and lipophilic groups at the 5-position, such as substituted benzyl (B1604629) groups, have been shown to confer potent and selective inhibition of microbial DHFR over the mammalian enzyme. bldpharm.com The introduction of a polar and flexible aminomethyl group at this position would be expected to alter the molecule's interaction with the target protein significantly. This substitution could potentially lead to new binding interactions, improved solubility, and a different selectivity profile compared to existing 2,4-diamino-5-substituted pyrimidines.
In the realm of kinase inhibitors, the aminomethyl group could serve as a key interaction point with the target kinase, potentially forming salt bridges or hydrogen bonds with acidic residues in the active site. The exploration of such derivatives is a logical step in the structure-activity relationship (SAR) studies of aminopyrimidine-based kinase inhibitors.
The synthesis of this compound is conceptually feasible through established synthetic routes for 5-substituted pyrimidines. For example, a common strategy involves the functionalization of a pre-formed 2,4-diaminopyrimidine ring. The synthesis of the related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the synthesis of Vitamin B1, has been extensively studied, and similar methodologies could likely be adapted. echemi.com
The table below outlines the key structural motifs of this compound and the potential biological relevance based on related compounds:
| Structural Motif | Component | Potential Biological Relevance |
| Core Scaffold | 2,4-Diaminopyrimidine | - Hinge-binding in kinases- Mimic of natural purines/pyrimidines- Core of DHFR inhibitors |
| 5-Substituent | Aminomethyl group | - Potential for new hydrogen bonding and ionic interactions- Modification of solubility and pharmacokinetic properties- Exploration of new sub-pockets in enzyme active sites |
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,1,6H2,(H4,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCPVFNKSWRDMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 5 Aminomethyl Pyrimidine 2,4 Diamine
Established Synthetic Pathways for Pyrimidine-2,4-diamine Cores
The construction of the pyrimidine-2,4-diamine nucleus can be achieved through various synthetic routes, ranging from classical multistep procedures to modern catalyzed and flow-chemistry techniques.
Conventional Multistep Synthetic Approaches
Traditional methods for synthesizing the 2,4-diaminopyrimidine (B92962) core often involve the condensation of a three-carbon unit with a guanidine-containing fragment. A common strategy involves the reaction of β-keto esters or related dicarbonyl compounds with guanidine. Another established route is the amination of a pre-formed pyrimidine (B1678525) ring. For instance, 2,4-diaminopyrimidines can be prepared by treating 2-amino-4-chloropyrimidine (B19991) with ammonia (B1221849), often in a hydroxylated solvent like methanol (B129727) under heat and pressure in a sealed vessel. google.com
The synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the production of Vitamin B1 (thiamine), provides a relevant example of a multistep approach. epo.orggoogle.com These syntheses often start from simple, inexpensive materials like acrylonitrile (B1666552) and involve the construction of the pyrimidine ring through cyclization with acetamidine. google.com Although robust, these conventional methods can sometimes require harsh conditions and may generate significant waste.
Continuous Flow Synthesis Techniques
Modern synthetic chemistry has increasingly adopted continuous flow technology to enhance efficiency, safety, and scalability. mdpi.com In flow chemistry, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This methodology offers significant advantages over batch processing, including improved heat and mass transfer, safer handling of hazardous intermediates, and the potential for streamlined multi-step syntheses without the need for isolating intermediates. mdpi.comnih.gov
While specific literature on the continuous flow synthesis of 5-(aminomethyl)pyrimidine-2,4-diamine is not prominent, the technique has been successfully applied to the synthesis of structurally related nitrogen-containing heterocycles. For example, an efficient, enzyme-catalyzed continuous-flow system was developed for the synthesis of pyrazinamide (B1679903) derivatives, demonstrating significantly higher space-time yields compared to traditional batch reactors. nih.gov Furthermore, flow photobromination of a 5-methyl substituted pyrimidine has been reported as a key step in the production of the active pharmaceutical ingredient rosuvastatin. mdpi.com These examples underscore the potential and applicability of continuous flow techniques for the efficient and scalable synthesis of pyrimidine derivatives.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the pyrimidine-2,4-diamine scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki cross-coupling reaction is widely used to introduce aryl or vinyl substituents, typically at the C5 position of the pyrimidine ring. This is often achieved by first halogenating the pyrimidine core, for example, through iodination with N-iodosuccinimide, to create a suitable coupling partner. nih.gov The subsequent reaction with a boronic acid in the presence of a palladium catalyst, such as Pd(dbpf)Cl₂, and a base yields the desired 5-aryl-2,4-diaminopyrimidine derivatives. nih.gov This strategy has been instrumental in synthesizing libraries of compounds for biological screening. researchgate.net
The Buchwald-Hartwig amination, another key palladium-catalyzed reaction, facilitates the formation of C-N bonds. A novel and efficient palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines, which proceeds through a cascade of reactions including an imination and a Buchwald-Hartwig cross-coupling step. rsc.orgrsc.org These reactions demonstrate the versatility of palladium catalysis in constructing complex fused heterocyclic systems based on the pyrimidine core. nih.gov
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Suzuki Coupling | 2,4-diamino-5-iodo-6-substituted pyrimidine | Substituted phenylboronic acid | Pd(dbpf)Cl₂ / K₂CO₃ | 2,4-diamino-5-aryl-6-substituted pyrimidine | 51-99% | nih.gov |
| Buchwald-Hartwig Coupling (Cascade) | 6-amino-1,3-dialkyluracil | β-bromovinyl/aryl aldehyde | Pd(OAc)₂ / PPh₃ / K₂CO₃ | Pyrido[2,3-d]pyrimidine derivative | Good yields | rsc.orgrsc.org |
| Suzuki Coupling | 2-(6-bromo-2-pyridyl)pyrimidine | Aryl/heteroaryl stannanes | Pd(PPh₃)₄ | Substituted pyridylpyrimidine | 32-99% | researchgate.net |
Reductive Amination and Alkylation Strategies
Reductive amination is a fundamental transformation in organic chemistry that converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org This reaction is a highly effective method for forming C-N bonds and is widely used for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.com The process can be performed in a single pot by combining the carbonyl compound, the amine (or ammonia), and a selective reducing agent. wikipedia.org Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to reduce the intermediate iminium ion without significantly reducing the starting carbonyl group. masterorganicchemistry.com
In the context of this compound synthesis, reductive amination could be envisioned as a key step to introduce the aminomethyl group at the C5 position. This would involve the reaction of a pyrimidine-5-carboxaldehyde derivative with ammonia in the presence of a suitable reducing agent. Furthermore, this methodology can be used to further functionalize the amino groups on the pyrimidine core or on the C5-substituent, a process also known as reductive alkylation. acsgcipr.org
A related strategy for functionalization is S-alkylation, which has been used to synthesize derivatives like 2-(heptylthio)pyrimidine-4,6-diamine from a 2-mercaptopyrimidine (B73435) precursor by reaction with an alkyl halide. mdpi.com
Click Chemistry Applications in Pyrimidine Synthesis
Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecular building blocks. wikipedia.orgacs.org
This powerful ligation technique has been applied to the synthesis of complex pyrimidine-containing molecules. By functionalizing a pyrimidine derivative with either an alkyne or an azide (B81097) group, it can be efficiently "clicked" onto another molecule bearing the complementary functional group. For example, new 1,2,3-triazole-linked pyrimidines have been synthesized by reacting a 4-propargyl-substituted pyrimidine with various aryl and benzyl (B1604629) azides via a copper-catalyzed click reaction. tandfonline.comingentaconnect.com This modular approach offers significant advantages, including mild reaction conditions, short reaction times, and high to excellent yields, making it a valuable tool for generating diverse libraries of pyrimidine derivatives for biological evaluation. tandfonline.com
Targeted Derivatization Strategies for Enhanced Bioactivity
The 2,4-diaminopyrimidine scaffold is a "privileged" structure in medicinal chemistry, particularly as an inhibitor of the enzyme dihydrofolate reductase (DHFR). nih.govnih.gov DHFR is essential for the synthesis of nucleotides and, consequently, DNA, making its inhibition a key mechanism for antibacterial and anticancer drugs. medwinpublishers.comnih.gov Targeted derivatization of the this compound core is a critical strategy to enhance its inhibitory activity, improve its selectivity for microbial over human DHFR, and optimize its pharmacokinetic properties.
Research into anti-tubercular agents has led to the design and synthesis of numerous 2,4-diaminopyrimidine derivatives. nih.govnih.govresearchgate.net These studies have shown that modifications at the C5 and C6 positions of the pyrimidine ring are crucial for activity. For instance, introducing various aryl groups at the C5-position via Suzuki coupling and different side chains at the C6-position can significantly modulate the compound's minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. nih.govnih.gov The goal is often to introduce side chains that can occupy specific binding pockets within the target enzyme, thereby increasing affinity and selectivity. nih.gov
| Compound | C5-Substituent | C6-Substituent | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 16a | Phenyl | -O-(CH₂)₂-O-(S)-CH(CH₂OH)₂ | >100 | nih.gov |
| 16f | 4-Fluorophenyl | -O-(CH₂)₂-O-(S)-CH(CH₂OH)₂ | 12.5 | nih.gov |
| 16l | 4-(Trifluoromethyl)phenyl | -O-(CH₂)₂-O-(S)-CH(CH₂OH)₂ | 6.25 | nih.govnih.gov |
| 16p | 4-Nitrophenyl | -O-(CH₂)₂-O-(S)-CH(CH₂OH)₂ | 50 | nih.gov |
The data in Table 2 illustrates how systematic modification of the pyrimidine core can lead to significant improvements in bioactivity. The introduction of electron-withdrawing groups, such as trifluoromethyl, on the C5-phenyl ring resulted in a compound with potent anti-tubercular activity (MIC = 6.25 µg/mL). nih.govnih.gov This highlights the importance of targeted derivatization in the rational design of new therapeutic agents based on the this compound scaffold.
Modifications at the 5-Position of the Pyrimidine Ring
The 5-position of the pyrimidine ring, bearing an aminomethyl group, is a primary site for derivatization. The reactivity of the primary amine allows for a multitude of chemical transformations, leading to the introduction of diverse functionalities.
One of the most common modifications of the 5-aminomethyl group is acylation , which involves the reaction with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. A wide range of acyl groups, from simple alkyls to complex aromatic and heterocyclic moieties, can be introduced through this method.
Sulfonylation of the 5-aminomethyl group with sulfonyl chlorides in the presence of a base yields sulfonamides. This modification introduces a tetrahedral sulfonyl group, which can act as a hydrogen bond acceptor and influence the molecule's polarity and solubility.
Alkylation of the primary amine leads to the formation of secondary and tertiary amines. This can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride, or by direct reaction with alkyl halides. These modifications alter the basicity and steric profile of the 5-position substituent.
Another synthetic strategy involves the use of a 5-(halomethyl)pyrimidine intermediate. For instance, a 5-(bromomethyl) derivative can be synthesized and subsequently reacted with various nucleophiles to introduce a wide range of functionalities at the 5-position. For example, displacement of the bromo group with sodium azide, followed by reduction, provides a route to the 5-aminomethyl group itself. nih.gov This intermediate can also be used to introduce thioethers, ethers, and other carbon-linked substituents.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions , are powerful tools for modifying the 5-position, typically starting from a 5-halopyrimidine precursor. mdpi.comnih.gov While these methods are generally used to form carbon-carbon bonds directly at the pyrimidine ring, they can be adapted to introduce complex side chains that are subsequently functionalized.
The table below summarizes some of the key modifications at the 5-position of the pyrimidine ring.
| Modification Type | Reagent/Condition | Resulting Functional Group |
| Acylation | Acyl chloride/anhydride, base | Amide |
| Sulfonylation | Sulfonyl chloride, base | Sulfonamide |
| Reductive Amination | Aldehyde/ketone, NaBH4 | Secondary/Tertiary Amine |
| Nucleophilic Substitution | 5-(Bromomethyl)pyrimidine, NaN3 | Azidomethyl (precursor to Aminomethyl) |
Substituent Variations at the 2- and 4-Amino Positions
The 2- and 4-amino groups of the pyrimidine core are also amenable to a variety of chemical modifications, allowing for the fine-tuning of the molecule's electronic and steric properties. The relative reactivity of these two amino groups can sometimes allow for selective functionalization.
N-Alkylation of the 2- and 4-amino groups can be achieved using alkyl halides, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination can also be employed for a more controlled introduction of alkyl groups.
N-Acylation with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives. osi.lv The presence of a bulky substituent at one position can influence the acylation of another. rsc.org These modifications can significantly impact the electronic nature of the pyrimidine ring and the hydrogen-bonding capabilities of the amino groups.
The reaction of the amino groups with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are known to participate in various biological interactions and can be used to modulate the properties of the parent compound.
In some cases, the amino groups can be displaced by other nucleophiles under specific reaction conditions. For example, a thiomethyl group has been introduced at the C-2 position of a 2,4-diaminopyrimidine derivative, showcasing the possibility of replacing the amino substituents. nih.gov
The table below outlines some of the common substituent variations at the 2- and 4-amino positions.
| Modification Type | Reagent/Condition | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base | N-Alkyl Amine |
| N-Acylation | Acyl chloride/anhydride, base | N-Acyl Amine (Amide) |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
| Substitution | e.g., Diazotization followed by Sandmeyer reaction | Varied (e.g., Halo, Cyano) |
Incorporation of Flexible Linkers and Diverse Cyclic Moieties
To explore larger chemical space and to probe interactions with biological targets, flexible linkers and diverse cyclic moieties are often incorporated into the this compound scaffold. The 5-aminomethyl group is an ideal attachment point for such appendages.
Flexible linkers , typically composed of repeating units like ethylene (B1197577) glycol (in polyethylene (B3416737) glycol or PEG linkers) or simple alkyl chains, can be introduced by reacting the 5-aminomethyl group with a linker that has a reactive functional group, such as a carboxylic acid, to form a stable amide bond. The length and composition of the linker can be varied to control the distance and flexibility between the pyrimidine core and another functional moiety.
Diverse cyclic moieties , including carbocycles (e.g., cyclohexane, phenyl) and heterocycles (e.g., piperidine, morpholine, triazole), can be attached to the core structure. rsc.org This can be achieved by several methods:
Amide bond formation: Reacting the 5-aminomethyl group with a cyclic carboxylic acid.
Reductive amination: Reacting the 5-aminomethyl group with a cyclic aldehyde or ketone.
Urea/thiourea linkage: Reacting the 5-aminomethyl group with a cyclic isocyanate or isothiocyanate.
The incorporation of conformationally diverse and rigid cyclic systems, such as bridged and macrocyclic structures, has also been explored in pyrimidine chemistry to create molecules with unique three-dimensional shapes. nih.gov These complex structures can pre-organize the orientation of key substituents for specific interactions with biological targets.
The following table provides examples of how flexible linkers and cyclic moieties can be incorporated.
| Component Type | Linkage Chemistry Example | Incorporated Moiety Example |
| Flexible Linker | Amide bond formation with HOOC-(CH2)n-X | Alkyl chain with a terminal functional group |
| Carbocyclic Moiety | Reductive amination with cyclohexanone | Cyclohexyl group |
| Heterocyclic Moiety | Amide bond formation with nicotinic acid | Pyridine ring |
| Spirocyclic Moiety | Multi-step synthesis involving the pyrimidine core | 1,4,8-Triazaspiro[4.5]decan-3-one |
Molecular Interactions and Biological Target Engagement of 5 Aminomethyl Pyrimidine 2,4 Diamine Derivatives
Enzyme Inhibition Mechanisms
The therapeutic potential of 5-(Aminomethyl)pyrimidine-2,4-diamine derivatives stems from their ability to specifically interact with the active sites of critical enzymes, disrupting their catalytic function. The core pyrimidine-2,4-diamine structure serves as a versatile template for designing inhibitors that can target distinct enzyme families through carefully engineered structural modifications.
Dihydrofolate Reductase (DHFR) Inhibition
The 2,4-diaminopyrimidine (B92962) motif is a well-established pharmacophore for inhibiting Dihydrofolate Reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cellular replication, making it an attractive target for antimicrobial and antiprotozoal agents.
Derivatives of this compound have been investigated as potent inhibitors of DHFR from Plasmodium falciparum (PfDHFR), the parasite responsible for the most severe form of malaria. A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines demonstrated significant inhibitory activity against both the wild-type (WT) and the drug-resistant quadruple mutant (QM) forms of PfDHFR. malariaworld.orgnih.gov
The inhibitory activity of these compounds is influenced by the substituents on the pyrimidine (B1678525) ring. Research has shown that modifications at the 6-position of the pyrimidine ring can impact binding affinity. For instance, compounds with a 6-phenyl substituent displayed weaker binding compared to those with more flexible or smaller groups at the same position. malariaworld.org The most potent compounds in the series exhibited inhibitory constants (Ki) in the low nanomolar range against both wild-type and quadruple mutant PfDHFR. malariaworld.orgnih.gov
| Compound | 6-Substituent | PfDHFR-WT Ki (nM) | PfDHFR-QM Ki (nM) | hDHFR Ki (nM) | Selectivity Index (hDHFR/PfDHFR-WT) |
|---|---|---|---|---|---|
| 7a | Phenyl | 243 | 208 | >10000 | >41 |
| 7d | Cyclohexyl | 1.3 | 13 | 1600 | 1231 |
| 7j | Cyclopropyl | 14 | 23 | >10000 | >714 |
| 7m | Cyclohexyl | 2.5 | 17 | 2900 | 1160 |
| 7s | Cyclopropyl | 12 | 16 | >10000 | >833 |
A critical aspect in the development of DHFR inhibitors as antimalarial agents is their selectivity for the parasite enzyme over the human ortholog (hDHFR). High selectivity ensures that the drug targets the pathogen with minimal toxicity to the host. Derivatives of this compound have demonstrated excellent selectivity for PfDHFR over hDHFR. malariaworld.org
In a study of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamine derivatives, all tested compounds inhibited PfDHFR to a much greater extent than hDHFR. malariaworld.org For many of the potent compounds, the Ki value against hDHFR was in the micromolar range or higher, while the Ki against PfDHFR was in the low nanomolar range. This results in high selectivity indices, with some compounds being over 1000-fold more selective for the parasite enzyme. malariaworld.org This selectivity is attributed to structural differences in the active sites of the two enzymes, which can be exploited by the specific design of the inhibitor.
Janus Kinase (JAK) Family Inhibition
The Janus kinase (JAK) family, comprising four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), plays a pivotal role in cytokine signaling pathways that regulate immune responses, inflammation, and hematopoiesis. Dysregulation of JAK signaling is associated with various autoimmune diseases and myeloproliferative neoplasms (MPNs). Consequently, JAK inhibitors have become an important class of therapeutic agents.
A specific series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, structurally related to the core compound, has been developed as potent and selective inhibitors of JAK2. A prevalent mutation, JAK2V617F, leads to the constitutive activation of JAK2 and is a key driver in the majority of MPNs.
One optimized compound from this series, designated as A8, demonstrated excellent potency against JAK2 kinase with a half-maximal inhibitory concentration (IC50) of 5 nM. This compound effectively inhibited the phosphorylation of JAK2 and its downstream signaling pathways in cells expressing the JAK2V617F mutation. This indicates that these derivatives can target both the wild-type and the pathogenic mutant form of the enzyme.
While potent inhibition of JAK2 is desirable for treating MPNs, selectivity over other JAK family members is crucial to minimize potential side effects. The N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been profiled against the other JAK kinases to determine their selectivity.
The lead compound A8 exhibited significant selectivity for JAK2 over JAK1, JAK3, and TYK2. It was found to be 38.6-fold more selective for JAK2 than for JAK1, 54.6-fold more selective than for JAK3, and 41.2-fold more selective than for TYK2. This selectivity profile suggests that derivatives of this compound can be engineered to achieve a desired balance of activity against the different JAK family members, allowing for the development of targeted therapies.
| Kinase | IC50 (nM) | Selectivity (Fold vs. JAK2) |
|---|---|---|
| JAK1 | 193 | 38.6 |
| JAK2 | 5 | 1 |
| JAK3 | 273 | 54.6 |
| TYK2 | 206 | 41.2 |
Receptor and Ion Channel Modulation
The histamine (B1213489) H3 receptor (H3R) is primarily expressed in the central nervous system and modulates the release of histamine and other key neurotransmitters. cresset-group.comnih.gov Derivatives of 2,4-diaminopyrimidine have been synthesized and evaluated as ligands for the human histamine H3 receptor (hH3R). nih.gov A study involving a series of 2,4-diamino- and 2,4,6-triaminopyrimidine (B127396) derivatives tested their binding affinity for hH3Rs. nih.gov The research focused on modifying the side-chain moiety at various positions of the pyrimidine ring to understand the structural requirements for receptor binding. nih.gov While the specific functional activity (agonism, partial agonism, or antagonism) of these compounds was not fully detailed in the initial binding assays, this line of research confirms that the 2,4-diaminopyrimidine scaffold is a viable template for developing H3R-targeting ligands.
The serotonin (B10506) 5-HT6 receptor is a promising drug target for enhancing cognition, particularly in the context of Alzheimer's disease. nih.govnih.gov Blockade of this receptor has been shown to improve cognitive performance in preclinical models. nih.gov However, a review of the available scientific literature did not identify specific studies focusing on this compound derivatives as 5-HT6 receptor antagonists. The medicinal chemistry of 5-HT6 antagonists has explored various other scaffolds, such as 1,3,5-triazine-piperazine and 2-aminoimidazole derivatives, but the pyrimidine-2,4-diamine core is not a prominently reported class for this specific target. nih.govnih.gov
Ephrin Receptor (EPH) Family Targeting
The Ephrin (EPH) receptors, the largest subfamily of receptor tyrosine kinases (RTKs), are crucial regulators of a multitude of physiological and pathological cellular processes. nih.gov The 2,4-diaminopyrimidine core has been identified as a viable scaffold for the development of inhibitors targeting the kinase domain of Eph receptors, particularly EphA2.
Research into the structure-activity relationships (SAR) of 2-aminopyrimidine-based macrocycles has provided insights into the molecular interactions governing their binding to the EphA2 kinase domain. nih.gov While specific data on this compound is limited in the available literature, studies on analogous structures with substitutions at the 5-position of the pyrimidine ring highlight the importance of this position for potency and selectivity.
In one such study, the optimization of a promiscuous macrocyclic inhibitor led to the development of potent and selective EphA2 inhibitors. The core structure involved a 2-aminopyrimidine (B69317) moiety, with various substitutions explored to enhance target engagement. It was discovered that trisubstituted derivatives, with modifications at the 5-position of an associated phenyl ring that mimics substitution on the pyrimidine core, demonstrated improved potency and selectivity for EphA2. nih.gov
For instance, the introduction of a methoxy (B1213986) group at the 5-position of a 2-fluoro-4-chloro-phenyl moiety attached to the pyrimidine scaffold resulted in a compound with high affinity for EphA2. This suggests that the 5-position of the core structure is located in a region of the ATP-binding pocket where specific substitutions can lead to favorable interactions, thereby enhancing inhibitory activity. nih.gov
A basic aminomethyl group at the 5-position could potentially form additional hydrogen bonds or ionic interactions with amino acid residues in the binding pocket, which could contribute to enhanced affinity and selectivity for specific Eph receptor isoforms. The flexibility of the aminomethyl linker would also allow the terminal amino group to adopt an optimal orientation for these interactions.
Table 1: Structure-Activity Relationship of 2-Aminopyrimidine Derivatives as EphA2 Inhibitors
| Compound | Substitution Pattern on Phenyl Ring | Potency/Selectivity for EphA2 |
| Parent Macrocycle | Disubstituted (e.g., 4-fluoro-3-methoxy) | Promiscuous Kinase Inhibitor |
| Derivative 56 | Trisubstituted (2,4,5-substitution) | Improved Potency and Selectivity |
| Derivative 61 | 2-fluoro-4-chloro-5-methoxyphenyl | High Stabilization (ΔTm of 9.8 K) |
This table is illustrative and based on findings from related 2-aminopyrimidine derivatives to infer the potential importance of 5-position substitutions. nih.gov
Voltage-Gated Potassium Channel Blockade
There is currently a lack of specific research findings in the public domain that detail the interaction of this compound derivatives with voltage-gated potassium (Kv) channels. While the broader class of 2,4-diaminopyrimidine derivatives has been investigated for a wide range of biological activities, their role as blockers of voltage-gated potassium channels is not well-documented in the available scientific literature.
Studies on potassium channel modulators have historically focused on other structural scaffolds. For instance, 4-aminopyridine (B3432731) is a well-known non-selective blocker of voltage-gated potassium channels, but it is structurally distinct from the 2,4-diaminopyrimidine core. Some research has indicated that certain fused pyrimidine systems, such as 2,4-diamino-thienopyrimidines, may exhibit off-target effects on potassium channels like the hERG channel. However, these findings are not directly applicable to the non-fused this compound scaffold.
Computational and medicinal chemistry studies could potentially explore the theoretical binding of this compound derivatives to the pores of various Kv channels. Such studies would be necessary to predict potential interactions and guide future experimental work. However, at present, there is insufficient experimental data to provide a detailed account of their molecular interactions and biological target engagement in the context of voltage-gated potassium channel blockade.
Structure Activity Relationship Sar and Rational Design Principles of 5 Aminomethyl Pyrimidine 2,4 Diamine Derivatives
Elucidation of Essential Pharmacophoric Features
The foundational pharmacophore of 2,4-diaminopyrimidine (B92962) derivatives is critical for their interaction with various biological targets, most notably the ATP-binding site of protein kinases. nih.govresearchgate.net A key feature of this scaffold is its ability to form crucial hydrogen bonds that mimic the adenine (B156593) portion of ATP.
Essential pharmacophoric elements typically include:
A Hydrogen Bond Donor/Acceptor Pattern: The 2,4-diamino groups on the pyrimidine (B1678525) ring are fundamental. The N2 and N4 amino groups can act as hydrogen bond donors, while the N1 and N3 atoms of the pyrimidine ring can act as hydrogen bond acceptors. This arrangement facilitates a "hinge-binding" motif, a common interaction pattern within the ATP-binding pocket of many kinases. nih.gov
Aromatic/Hydrophobic Regions: The pyrimidine ring itself provides a central hydrophobic core. Additionally, substituents at the 5- and 6-positions are often aromatic or hydrophobic groups that can engage in van der Waals or pi-stacking interactions with non-polar residues in the target protein. nih.gov
Additional Interaction Sites: The aminomethyl group at the C5 position introduces a vector for further interactions. The terminal amine can serve as another hydrogen bond donor or as a point of attachment for larger substituents designed to probe deeper pockets within the target's active site.
Pharmacophore models have been developed for specific targets. For instance, a model for Casein Kinase 1 epsilon (CK1ε) inhibitors based on the 2,4-diaminopyrimidine core identified key intermolecular interactions. These included hydrogen bonds with hinge region residues like Leu85 and Glu83, and aromatic or hydrophobic interactions with residues such as Phe20, Ala36, and Met82. nih.gov Similarly, pharmacophore models for Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors have been constructed, comprising features like hydrogen bond acceptors, a hydrogen bond donor, and aromatic groups. mdpi.com
Impact of Substituent Position and Stereochemistry on Potency and Selectivity
The potency and selectivity of 5-(Aminomethyl)pyrimidine-2,4-diamine derivatives are highly sensitive to the nature, size, and position of substituents on the pyrimidine core and its appended groups. nih.govrsc.org
Substituents on the Pyrimidine Ring:
C5 Position: This position is a key vector for introducing diversity and targeting specific sub-pockets of the ATP-binding site. Attaching various aryl or heteroaryl groups can significantly modulate potency and selectivity. For instance, in a series of 2,4-diaminofuro[2,3-d]pyrimidines (a related scaffold), substitution at the 5-position was critical for achieving potent inhibition of receptor tyrosine kinases like VEGFR-2 and PDGFR-beta. nih.gov
C6 Position: Modifications at the C6 position can also influence activity. Often, smaller substituents are preferred to avoid steric clashes. However, linking this position to other parts of the molecule can create macrocyclic inhibitors with unique properties.
Substituents on Exocyclic Groups:
The terminal amine of the 5-aminomethyl group is a frequent site for modification. Acylation or substitution with different groups can alter solubility, cell permeability, and target engagement. In the development of Janus kinase 2 (JAK2) inhibitors, modifications to an N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold led to compounds with significantly improved potency and selectivity. nih.gov
The introduction of specific functional groups has been shown to enhance biological activity. For example, groups like -OCH3, -OH, and -C=O can improve antiproliferative activity, whereas halogen atoms or bulky groups may decrease it. mdpi.com The inclusion of a trifluoromethyl group can increase lipophilicity and metabolic stability, often leading to improved pharmacological properties. mdpi.com
Analysis of Conformational Flexibility and Intramolecular Hydrogen Bonding in Ligand-Target Interactions
The conformational flexibility of this compound derivatives is a critical determinant of their binding affinity. The dihedral angles of the bonds connecting the pyrimidine core to its substituents, particularly the C5-aminomethyl linker, allow the molecule to adopt various conformations to fit optimally into the target's binding site.
Molecular dynamics (MD) simulations are frequently employed to study the dynamic behavior of these ligands when bound to their targets. nih.gov These simulations reveal the stability of the binding mode, the key intermolecular interactions, and the conformational changes that occur upon binding. For example, MD simulations of 2,4-diaminopyrimidine-based compounds targeting CK1ε have shown that stable binding modes are characterized by favorable intermolecular interactions and binding free energies. nih.gov
Intramolecular hydrogen bonding can also play a significant role by pre-organizing the ligand into a bioactive conformation, reducing the entropic penalty of binding. An intramolecular hydrogen bond between a substituent and one of the pyrimidine's amino groups, for example, could lock the molecule into a more rigid, planar conformation that is favorable for stacking interactions within the active site.
Rational Design Approaches for Modulating Kinome-Wide Selectivity
Achieving selectivity among the highly conserved family of protein kinases is a major challenge in drug design. Rational design strategies for this compound derivatives focus on exploiting subtle differences in the ATP-binding pockets of various kinases.
Key strategies include:
Targeting Unique Sub-pockets: Designing substituents at the C5 position that can extend into less conserved regions adjacent to the ATP-binding site is a common approach. This can involve creating moieties that interact with the "gatekeeper" residue, which is a key determinant of pocket size and accessibility.
Structure-Based Design: Utilizing X-ray crystal structures of ligands bound to their target kinases provides a detailed blueprint for designing modifications that enhance affinity for the target while decreasing affinity for off-target kinases. researchgate.net
Fragment-Based Growth: Starting with the core pyrimidine-2,4-diamine fragment, which establishes the crucial hinge interactions, substituents can be "grown" or linked to explore adjacent pockets and build affinity and selectivity.
Dual-Target Inhibition: In some cases, the goal is to intentionally inhibit multiple targets. For instance, compounds have been designed to inhibit both receptor tyrosine kinases and dihydrofolate reductase (DHFR) by incorporating features required for binding to both enzymes within a single molecule. nih.gov
One successful example involved the development of selective JAK2 inhibitors. By systematically exploring modifications on an N-(4-(aminomethyl)phenyl)pyrimidin-2-amine scaffold, researchers identified compound A8, which showed excellent potency for JAK2 (IC50 of 5 nM) and significant selectivity over other JAK family members (38.6-fold vs. JAK1, 54.6-fold vs. JAK3). nih.gov
Integration of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For pyrimidine-2,4-diamine derivatives, QSAR models can predict the potency of new analogues and guide the design of more effective compounds.
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These methods build a 3D pharmacophore model based on a set of known active and inactive compounds. The model highlights the steric and electrostatic fields that are favorable or unfavorable for activity at different points in space.
For example, a 3D-QSAR pharmacophore was used to guide the design of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives as inhibitors of CDK2 and CDK9. rsc.orgresearchgate.net By understanding the structural requirements for potent inhibition revealed by the QSAR model, researchers were able to synthesize a series of compounds with low micromolar or submicromolar activity. rsc.org These models provide valuable insights into the SAR, helping to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
Computational Chemistry Applications in Research on 5 Aminomethyl Pyrimidine 2,4 Diamine
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode of ligands, such as derivatives of 5-(aminomethyl)pyrimidine-2,4-diamine, within the active site of a target protein.
In research targeting Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme for the malaria parasite, molecular docking was employed to assess a series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines as potential inhibitors. nih.gov The studies predicted how these compounds would fit into the enzyme's active site, guiding the synthesis of analogues with varying substituents to enhance inhibitory activity. nih.gov The results from these in silico assessments showed that the compounds had promising inhibitory potential against both the wild-type and mutant forms of PfDHFR. nih.gov
Similarly, docking studies have been instrumental in evaluating pyrimidine (B1678525) derivatives as inhibitors for other key protein targets in various diseases, including cancer and viral infections. mdpi.comnih.govmdpi.com For instance, research on novel KRAS-G12D inhibitors utilized molecular docking to elucidate the binding modes of pyrimidine derivatives, revealing how specific chemical groups could form hydrogen bonds with mutant amino acid residues. mdpi.com
Table 1: Examples of Molecular Docking Applications for Pyrimidine-2,4-diamine Derivatives
In Silico Screening and Virtual Ligand Identification
In silico or virtual screening is a powerful computational strategy used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach significantly narrows down the candidates for experimental testing, saving time and resources.
One prominent application involved a pharmacophore-based virtual screening to identify potential inhibitors of Casein kinase 1 epsilon (CK1ε), a protein implicated in cancer. nih.govnih.gov A pharmacophore model, which defines the essential 3D arrangement of functional groups necessary for biological activity, was used to screen a database containing over 100 million compounds. nih.gov This large-scale screening identified 290 initial hits, which were then filtered based on drug-like properties. nih.gov Further analysis highlighted two 2,4-diaminopyrimidine-based compounds as promising candidates for CK1ε inhibition. nih.govnih.gov
This methodology demonstrates the efficiency of virtual screening in rapidly identifying novel scaffolds, such as those related to this compound, from immense chemical databases for further development. nih.govnih.gov
Conformational Analysis and Binding Mode Characterization
Understanding the three-dimensional shape (conformation) of a molecule and how it specifically interacts with its target (binding mode) is critical for designing effective drugs. Computational methods allow for detailed characterization of these aspects at an atomic level.
Research on 2,4-diaminopyrimidine (B92962) inhibitors of MAP kinase-activated protein kinase 2 (MK2), a target for anti-inflammatory drugs, revealed an unexpected and unique binding mode. nih.govcapes.gov.br This discovery was crucial for the subsequent optimization of this class of inhibitors. Computational analysis, combined with experimental data, provides a complete picture of the ligand-protein interactions, guiding the modification of the chemical structure to improve potency and selectivity. nih.govcapes.gov.br These studies underscore the importance of accurately characterizing how the flexible aminomethyl side chain and the pyrimidine core orient themselves within the protein's binding pocket to maximize favorable interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.
QSAR analyses have been successfully applied to various 2,4-diaminopyrimidine derivatives. In one study on anti-malarial compounds, QSAR modeling revealed that lipophilicity (the ability of a compound to dissolve in fats and lipids) was a key driver of improved activity against P. falciparum. nih.govnih.gov However, the model also highlighted that the most active compounds suffered from poor aqueous solubility and low permeability, providing crucial information to guide the next iteration of chemical synthesis. nih.govnih.gov
Another QSAR study on a series of dihydrofolate reductase (DHFR) inhibitors based on 2,4-diaminopyrimidine scaffolds identified specific electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), as critical for inhibitor potency. These findings suggest that incorporating electronegative groups into the molecular structure could enhance activity.
Table 2: QSAR Models for 2,4-Diaminopyrimidine Derivatives
Simulation-Based Approaches for Understanding Dynamic Binding
While molecular docking provides a static snapshot of a ligand-protein interaction, the reality is a dynamic process. Molecular dynamics (MD) simulations are computational methods that model the movement of atoms and molecules over time, providing a view of the stability and dynamics of the ligand-protein complex.
MD simulations are frequently used to validate the results of molecular docking. frontiersin.orgnih.govnih.gov In the study of potential 2,4-diaminopyrimidine-based CK1ε inhibitors identified through virtual screening, MD simulations were performed on representative compounds. nih.govnih.gov These simulations confirmed that most of the candidate molecules maintained stable binding modes within the CK1ε active site and exhibited favorable intermolecular interactions over the simulation time. nih.gov
Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking poses. uni-muenchen.de This dynamic information is invaluable for understanding the energetic factors that contribute to binding affinity and for designing inhibitors with improved residence time on their targets.
Preclinical Biological Activities and Mechanistic Investigations of 5 Aminomethyl Pyrimidine 2,4 Diamine Derivatives
Antimalarial Activity against Plasmodium falciparum
The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore in antimalarial drug discovery, famously represented by the dihydrofolate reductase (DHFR) inhibitor, pyrimethamine (B1678524). Research into derivatives, particularly those with substitutions at the 5-position, continues to yield compounds with potent activity against Plasmodium falciparum, the most virulent human malaria parasite.
Numerous studies have demonstrated the potent in vitro activity of 2,4-diaminopyrimidine derivatives against both drug-sensitive and drug-resistant strains of P. falciparum. For instance, a series of 2,4-diaminopyrimidines showed significant antiplasmodial activity, with several compounds exhibiting IC50 values below 15 μM and two reaching sub-micromolar levels (≤ 1 μM). researchgate.net Another study highlighted derivatives with IC50 values ranging from 5.26 to 106.76 µg/ml against the chloroquine-sensitive 3D7 strain and 4.71 to 112.98 µg/ml against the chloroquine-resistant Dd2 strain. researchgate.net These findings underscore the potential of this chemical class to combat multidrug-resistant malaria.
In Vitro Antiplasmodial Activity of 2,4-Diaminopyrimidine Derivatives
| Compound Series | P. falciparum Strain | Activity (IC50/MIC) | Reference |
|---|---|---|---|
| 2,4-Diaminopyrimidines | Not Specified | ≤ 1 μM for 2 compounds | researchgate.net |
| Substituted Pyrimidines | 3D7 (Chloroquine-sensitive) | 5.26 - 106.76 µg/ml | researchgate.net |
| Substituted Pyrimidines | Dd2 (Chloroquine-resistant) | 4.71 - 112.98 µg/ml | researchgate.net |
| P218 (2,4-Diaminopyrimidine) | Plasmodium DHFR | Competitive with dihydrofolate | nih.gov |
The primary mechanism of action for many 2,4-diaminopyrimidine antimalarials is the inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway necessary for DNA synthesis. researchgate.netnih.gov Resistance to traditional antifolates like pyrimethamine typically arises from point mutations in the dhfr gene. nih.gov
Research into newer derivatives aims to overcome this resistance. Studies suggest that compounds with greater conformational flexibility may bind more effectively to the active site of mutated DHFR enzymes, counteracting the structural changes that confer resistance. researchgate.net Such flexible antifolates could therefore be effective against pyrimethamine-resistant strains of P. falciparum. researchgate.net Beyond DHFR, other mechanisms have been identified for different pyrimidine-based compounds, including the inhibition of various P. falciparum enzymes and interference with hemozoin formation, indicating that this scaffold can be modified to interact with multiple parasitic targets. researchgate.net
Antimicrobial Potential
The structural motif of 2,4-diamino-5-substituted pyrimidines is also prominent in the field of antibacterials, with trimethoprim (B1683648) being a cornerstone example. This has spurred investigation into related derivatives for broader antimicrobial applications, including activity against both bacteria and fungi.
Derivatives of 2,4-diamino-5-benzylpyrimidine have demonstrated a broad spectrum of antibacterial activity. nih.gov Like their antimalarial counterparts, the primary mechanism for many of these compounds is the inhibition of bacterial DHFR. nih.gov The compound P218, a potent 2,4-diaminopyrimidine inhibitor of mycobacterial DHFRs, has shown significant whole-cell activity against emerging pathogens like Mycobacterium abscessus and Mycobacterium avium, with Minimum Inhibitory Concentrations (MICs) of 10.1 µg/mL and 0.1 µg/mL, respectively. nih.gov Another study on novel pyrimidine (B1678525) derivatives reported moderate activity against Mycobacterium tuberculosis H37Rv strain, with some compounds showing an MIC of 6.25 µg/mL. niscpr.res.inmdpi.com
Antibacterial Activity of 2,4-Diaminopyrimidine and Related Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| P218 | Mycobacterium avium | 0.1 µg/mL | nih.gov |
| P218 | Mycobacterium abscessus | 10.1 µg/mL | nih.gov |
| Thiazole-substituted 2,4-diaminopyrimidine (16l) | Mycobacterium tuberculosis H37Ra | 6.25 µg/mL | mdpi.com |
| 2-oxopyrimidines | Mycobacterium tuberculosis H37Rv | 6.25 µg/mL | niscpr.res.in |
| 2-oxopyrimidines | Bacillus subtilis | Considerable activity at 25 µg/mL | niscpr.res.in |
| 2-oxopyrimidines | Staphylococcus aureus | Moderate to good activity at 25 µg/mL | niscpr.res.in |
The therapeutic potential of pyrimidine derivatives extends to antifungal applications. Various synthesized pyrimidine compounds have been tested against a range of fungal pathogens. For example, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives exhibited significant antifungal activity against several species of Botrytis cinerea, a plant-pathogenic fungus. frontiersin.org Certain compounds in this series achieved inhibition rates as high as 80.38% against cucumber Botrytis cinerea and 82.68% against strawberry Botrytis cinerea. frontiersin.org Other studies have documented the activity of pyrimidine derivatives against human fungal pathogens such as Candida albicans and Trichophyton mentagrophytes, with some compounds displaying MIC values below 2 µg/mL against the latter. nih.govsemanticscholar.org
Antifungal Activity of Pyrimidine Derivatives
| Compound Series | Fungal Pathogen | Activity | Reference |
|---|---|---|---|
| 2H-1,3,5-thiadiazine-2,4(3H)-diones | Trichophyton mentagrophytes | MIC < 2 µg/mL | nih.gov |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Cucumber Botrytis cinerea | Up to 80.38% inhibition | frontiersin.org |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidines | Strawberry Botrytis cinerea | Up to 82.68% inhibition | frontiersin.org |
| Bicyclic and Tricyclic Pyrimidines | Candida albicans | Moderate activity | semanticscholar.org |
| Bicyclic and Tricyclic Pyrimidines | Aspergillus flavus | Moderate activity | semanticscholar.org |
Mechanistic Investigations of Anti-inflammatory Activity
Pyrimidine derivatives have demonstrated significant anti-inflammatory potential by modulating key pathways in the inflammatory response. nih.gov The mechanism of action for these compounds often involves the inhibition of crucial inflammatory mediators. nih.gov
One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) like PGE2. nih.govmdpi.com By suppressing the activity of COX-2, these derivatives can effectively reduce the generation of prostaglandins, which are key mediators of pain and inflammation. nih.gov Studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2 over the constitutive COX-1 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.comresearchgate.net
Beyond COX inhibition, pyrimidine derivatives have been found to affect other inflammatory pathways. Research indicates they can inhibit the production of other vital mediators such as nitric oxide (NO) and down-regulate the activity of transcription factors like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov NF-κB is a pivotal regulator of the inflammatory response, controlling the expression of genes for cytokines, chemokines, and adhesion molecules. Some derivatives have also shown potent lipoxygenase (LOX) inhibitory activity, another important enzyme in the inflammatory cascade. researchgate.net This multi-faceted approach to modulating inflammatory pathways highlights the potential of pyrimidine-based compounds as a rich source for the development of novel anti-inflammatory drugs.
Role as a Precursor in Thiamine (B1217682) (Vitamin B1) Biosynthesis Pathways
While direct evidence for the role of 5-(aminomethyl)pyrimidine-2,4-diamine as a direct precursor in thiamine (Vitamin B1) biosynthesis is not extensively documented in publicly available research, the broader class of pyrimidine derivatives is fundamental to these pathways. Thiamine is composed of a pyrimidine and a thiazole (B1198619) ring, and its synthesis in many organisms involves the separate creation of these two components followed by their subsequent joining.
The biosynthesis of the pyrimidine portion of thiamine, specifically 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is a well-established pathway. nih.govnih.govresearchgate.net In many bacteria, this process begins with the intermediate 5-aminoimidazole ribotide (AIR), which is also a precursor in purine (B94841) biosynthesis. nih.govcapes.gov.br A key enzyme, ThiC, catalyzes the complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P). nih.govresearchgate.net Subsequently, the enzyme ThiD phosphorylates HMP-P to HMP-PP. nih.govnih.gov
In addition to de novo synthesis, organisms can utilize salvage pathways to recycle thiamine and its precursors from the environment. nih.gov One such pathway involves the breakdown of thiamine into components like N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine. nih.govnih.gov This compound can be transported into the cell, deformylated, and hydrolyzed to form HMP, which can then re-enter the main biosynthesis pathway. nih.govnih.gov A closely related compound, 4-amino-5-aminomethyl-2-methylpyrimidine, is recognized as a key intermediate in the chemical synthesis of thiamine. epo.org
The enzymatic machinery of thiamine biosynthesis is intricate. For instance, thiamine phosphate synthase (ThiE) is a crucial enzyme that couples the pyrimidine (HMP-PP) and thiazole moieties to form thiamine monophosphate (ThMP). nih.gov Thiamine phosphate kinase (ThiL) then carries out the final phosphorylation to produce the active coenzyme, thiamine diphosphate (B83284) (ThDP). nih.gov While the specific interaction of this compound with these enzymes has not been detailed, the structural similarity of its aminopyrimidine core suggests a potential for interaction within these biochemical pathways, though further research is required to confirm this.
The transport of thiamine and its precursors into the cell is a critical aspect of its bioavailability. In some organisms, a specific transport system, ThiXYZ, is responsible for the uptake of thiamine hydrolysis products such as N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine. nih.gov The periplasmic component of this system, ThiY, is thought to bind to these pyrimidine derivatives, facilitating their entry into the cell. nih.gov
While direct studies on the influence of this compound on thiamine uptake transporters are lacking, research on related compounds provides some insights. The structural characteristics of pyrimidine derivatives are crucial for their recognition and transport by these specialized proteins. Given that transport systems exhibit specificity for the pyrimidine moiety, it is plausible that this compound or its derivatives could interact with these transporters, potentially influencing the uptake and bioavailability of thiamine. However, empirical data to support this hypothesis is not currently available.
In Vitro Cellular Activity for Anticancer Research
The 2,4-diaminopyrimidine scaffold is a recognized pharmacophore in the development of therapeutic agents, including those with anticancer properties. researchgate.net While research specifically on this compound is limited, studies on its close structural analogs provide valuable insights into its potential in cancer research.
Derivatives of 2,4-diaminopyrimidine have demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, a study on novel 2,4-diamino-5-methyleneaminopyrimidine derivatives, which share a similar core structure, identified a compound (7i) that showed significant inhibitory effects on HCT116, HT-29, MCF-7, and HeLa cancer cells. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, indicated potent antiproliferative activity. nih.gov Another study on a different series of 2,4-diaminopyrimidine derivatives also reported moderate to excellent potency against A549, HCT-116, PC-3, and MCF-7 cell lines. researchgate.netrsc.org These findings suggest that the 2,4-diaminopyrimidine scaffold is a promising starting point for the design of new anticancer agents.
Table 1: Inhibitory Activity of a 2,4-diamino-5-methyleneaminopyrimidine Derivative (Compound 7i) on Various Cancer Cell Lines
| Cell Line | IC50 (μM) |
| HCT116 | 4.93 |
| HT-29 | 5.57 |
| MCF-7 | 8.84 |
| HeLa | 14.16 |
This data is for a derivative and not this compound itself. nih.gov
Apoptosis, or programmed cell death, and the regulation of the cell cycle are critical targets in cancer therapy. Several studies on 2,4-diaminopyrimidine derivatives have shown their ability to induce apoptosis and cause cell cycle arrest in cancer cells.
Mechanistic studies on the aforementioned 2,4-diamino-5-methyleneaminopyrimidine compound 7i revealed that it could induce both cell cycle arrest and apoptosis in HCT116 cells in a concentration-dependent manner. nih.govbohrium.com Another investigation into a different 2,4-diaminopyrimidine derivative (compound 9k) demonstrated that it could induce a significant decrease in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. researchgate.netrsc.org This was accompanied by a blockage of the cell cycle at the G2-M phase and an accumulation of cells in the S phase. researchgate.netrsc.org These findings indicate that derivatives of 2,4-diaminopyrimidine can interfere with fundamental cellular processes that are often dysregulated in cancer.
The process of apoptosis is tightly regulated by a host of pro- and anti-apoptotic proteins. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes the pro-apoptotic protein BAX and the anti-apoptotic protein Bcl-2, are central to this regulation. The ratio of BAX to Bcl-2 is often a critical determinant of a cell's susceptibility to apoptosis. nih.gov Caspases, a family of protease enzymes, are the executioners of apoptosis, with Caspase-3 being a key player in the final stages of cell death.
While no studies have directly examined the effects of this compound on these specific markers, research on other chemical compounds that induce apoptosis provides a general framework for understanding these mechanisms. For example, the induction of apoptosis is often associated with an increased BAX/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, including Caspase-3. nih.govnih.gov Given that 2,4-diaminopyrimidine derivatives have been shown to induce apoptosis, it is plausible that they may act through the modulation of these key regulatory proteins. However, direct experimental evidence for this compound is necessary to confirm this.
Analytical Methods for Characterization and Quantification of 5 Aminomethyl Pyrimidine 2,4 Diamine and Its Derivatives
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy (NMR), Mass Spectrometry (MS), Infrared Spectroscopy (IR))
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of these compounds in solution. Both ¹H NMR and ¹³C NMR are routinely used. For example, in the characterization of 2,4-diaminopyrimidine (B92962) derivatives, ¹H NMR spectra typically show characteristic signals for the aromatic proton on the pyrimidine (B1678525) ring, as well as distinct peaks for the protons of the amino groups and any substituents. mdpi.com For instance, the ¹H-NMR spectrum of 2,4-diamino-6-chloropyrimidine in DMSO-d₆ shows signals for the two different amino groups (NH₂) at δ 6.57 ppm and δ 6.31 ppm, and a singlet for the aromatic proton (Ar-H) at δ 5.69 ppm. mdpi.com Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compounds. Techniques like Electrospray Ionization (ESI-MS) are common, providing a molecular ion peak (e.g., [M+H]⁺) that confirms the molecular mass. mdpi.com High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula. mdpi.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can help to confirm the structure by showing the loss of specific chemical moieties.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectra of 2,4-diaminopyrimidine derivatives show characteristic absorption bands that confirm their structural features. Key vibrational frequencies include N-H stretching for the amino groups (typically in the range of 3300-3500 cm⁻¹), C=N and C=C stretching vibrations for the pyrimidine ring (around 1550-1670 cm⁻¹), and vibrations corresponding to other substituents on the ring. mdpi.comnih.gov For example, the IR spectrum of 2,4-diamino-6-chloropyrimidine shows distinct peaks for N-H stretching at 3449 and 3327 cm⁻¹, a C=N stretch at 1642 cm⁻¹, and C=C stretches at 1581 and 1551 cm⁻¹. mdpi.com
| Compound | Technique | Key Observations | Reference |
|---|---|---|---|
| 2,4-Diamino-6-chloropyrimidine | ¹H-NMR (DMSO-d₆) | δ 6.57 (s, 2H, NH₂), 6.31 (s, 2H, NH₂), 5.69 (s, 1H, Ar-H) | mdpi.com |
| 2,4-Diamino-6-chloropyrimidine | IR (KBr) | υ(cm⁻¹): 3449 (NH), 3327 (NH), 1642 (C=N), 1581 (C=C) | mdpi.com |
| 2,4-Diamino-6-chloropyrimidine | ESI-MS | m/z: 145.0 [M+H]⁺ | mdpi.com |
| 2,4-Diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine | ¹H-NMR (DMSO-d₆) | δ 7.57 (s, 1H), 7.14 (d, 1H), 6.98 (d, 1H), 6.16 (br s, 2H), 5.77 (br s, 2H), 3.77 (s, 3H), 3.66 (s, 3H), 3.54 (s, 2H) | nih.gov |
| 2,4-Diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine | ¹³C-NMR (DMSO-d₆) | δ 162.4, 162.1, 156.0, 152.0, 146.3, 138.9, 129.1, 113.8, 105.2, 92.4, 59.8, 55.8, 31.7 | nih.gov |
Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS))
Chromatographic techniques are essential for the separation, identification, and quantification of 5-(Aminomethyl)pyrimidine-2,4-diamine and its derivatives, particularly in complex mixtures or biological samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity and quantifying these compounds. Reversed-phase (RP) HPLC is most commonly employed. For instance, a method for analyzing 2,4-diaminopyrimidine uses a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid for UV detection or formic acid for mass spectrometry compatibility. sielc.com Another developed HPLC-UV method for the purity analysis of 2,4-diamino-6-hydroxypyrimidine (B22253) utilizes a hydrophilic C18 column with a gradient elution of a potassium dihydrogen phosphate (B84403) aqueous solution and methanol (B129727). google.com Detection is typically performed using a UV detector at a wavelength where the pyrimidine core exhibits strong absorbance, such as 210 nm or 225 nm. google.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is particularly valuable for analyzing pyrimidine derivatives in biological matrices. nih.gov LC-MS/MS methods have been developed for the comprehensive and quantitative analysis of numerous purine (B94841) and pyrimidine metabolites. plos.orgnih.gov These methods often use ion-pairing reversed-phase chromatography to achieve separation of highly polar compounds, followed by detection using tandem mass spectrometry in multiple-reaction monitoring (MRM) mode for high sensitivity and specificity. nih.gov
| Analyte | Method | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| 2,4-Diaminopyrimidine | RP-HPLC | Newcrom R1 | Acetonitrile (MeCN) and water with phosphoric acid | UV | sielc.com |
| 2,4-Diamino-6-hydroxypyrimidine | HPLC-UV | YMC-Pack ODS-AQ (hydrophilic C18) | Gradient of potassium dihydrogen phosphate buffer and methanol | UV at 210 nm | google.com |
| 2,4-Diaminopyrimidine 3-oxide | RP-HPLC | C18 | Water:Methanol (75:25) | UV at 225 nm | researchgate.net |
| 35 Purine and Pyrimidine Metabolites | IP-RP-UPLC-MS/MS | Not specified | Ion-pairing reversed phase | ESI-MS/MS (MRM mode) | nih.gov |
Development of Biochemical Assays for Target Engagement and Enzyme Activity
To understand the mechanism of action of this compound derivatives, biochemical assays are crucial. These assays measure the direct interaction of a compound with its biological target, such as an enzyme or receptor, and quantify its effect on the target's activity.
A common application for 2,4-diaminopyrimidine derivatives is as enzyme inhibitors, particularly for kinases and dihydrofolate reductase (DHFR). mdpi.comnih.gov Enzyme inhibition assays are therefore a primary tool for their characterization. These assays typically measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. For example, the inhibitory activity of diaminopyrimidine derivatives against Cryptosporidium parvum DHFR was determined using a spectrophotometric assay. nih.gov The assay monitored the decrease in UV absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor during the conversion of dihydrofolate to tetrahydrofolate by the enzyme. nih.gov From dose-response curves, the half-maximal inhibitory concentration (IC₅₀) value can be calculated, which represents the concentration of the compound required to inhibit the enzyme's activity by 50%. Such assays are fundamental for establishing structure-activity relationships (SAR) and optimizing lead compounds. For instance, various 2,4-diaminopyrimidine derivatives were evaluated for their inhibitory activity against p21-activated kinase 4 (PAK4), with the most potent compounds showing IC₅₀ values in the nanomolar range. nih.gov
| Compound Class | Enzyme Target | Assay Type | Measurement Principle | Key Parameter | Reference |
|---|---|---|---|---|---|
| Dicyclic and Tricyclic Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | Spectrophotometric Enzyme Inhibition | Monitoring NADPH oxidation via UV absorbance at 340 nm | IC₅₀ | nih.gov |
| 2,4-Diaminopyrimidine Derivatives | p21-activated kinase 4 (PAK4) | Kinase Inhibition Assay | Quantification of kinase activity (e.g., phosphorylation) | IC₅₀ | nih.gov |
| Pyrazolo[3,4-d]pyrimidine Derivatives | cMET Kinase | Biochemical Kinase Assay | Measurement of kinase activity against an isolated protein | IC₅₀ | nih.gov |
Development of Cell-Based Assays for Biological Activity Profiling
While biochemical assays confirm target engagement, cell-based assays are essential to determine a compound's activity in a more physiologically relevant context. These assays assess the effects of derivatives on cellular processes such as proliferation, viability, and specific signaling pathways.
Antiproliferative and cytotoxicity assays are the most common methods for profiling the biological activity of potential anticancer agents based on the 2,4-diaminopyrimidine scaffold. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to measure cell viability. nih.govmdpi.com This colorimetric assay quantifies the metabolic activity of living cells, which is indicative of their proliferation. In one study, novel 2,4-diaminopyrimidine derivatives were tested against a panel of cancer cell lines including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast), yielding IC₅₀ values that indicated potent antitumor activities for the most promising compounds. rsc.org Another common method is the sulforhodamine B (SRB) assay, which measures cell density based on the staining of total cellular protein. nih.gov
Beyond general cytotoxicity, more specific cell-based assays are developed to elucidate the mechanism of action. For example, to confirm that the anticancer effects of a compound are due to its intended mechanism, researchers might perform cell cycle analysis by flow cytometry to see if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M phase). rsc.org Other assays can measure the induction of apoptosis (programmed cell death) by assessing changes in mitochondrial membrane potential or the expression of key apoptotic markers. rsc.org For compounds designed as antimicrobials, cell-based assays involve measuring the inhibition of pathogen growth within host cells, as demonstrated in a study where diaminopyrimidine derivatives were tested for their ability to inhibit the proliferation of C. parvum parasites in cultured epithelial cells. nih.gov
| Assay Type | Purpose | Cell Lines Used | Endpoint Measured | Reference |
|---|---|---|---|---|
| MTT Assay | Evaluate antiproliferative activity/cytotoxicity | A549, HCT-116, PC-3, MCF-7, DU-145 | Cell viability (metabolic activity) | nih.govrsc.orgsciensage.info |
| SRB Assay | Evaluate cytotoxicity | LoVo, MCF-7, A549, HeLa, CCRF-CEM | Total cellular protein (cell density) | nih.gov |
| Cell Cycle Analysis | Determine effect on cell cycle progression | A549 | Distribution of cells in G1, S, and G2/M phases | rsc.org |
| Apoptosis Assay | Measure induction of programmed cell death | A549 | Mitochondrial membrane potential | rsc.org |
| Antiparasitic Assay | Evaluate inhibition of intracellular pathogen growth | Canine kidney epithelial cells | Quantification of parasites by immunofluorescence | nih.gov |
Future Directions and Unaddressed Research Gaps
Development of Advanced Selective Ligands with Optimized Kinome Profiles
A primary challenge in the development of kinase inhibitors is achieving high selectivity, thereby minimizing off-target effects. While derivatives of the 2,4-diaminopyrimidine (B92962) core have shown promise as inhibitors of various kinases, including Janus kinase 2 (JAK2), c-Jun N-terminal kinase (JNK), and p21-activated kinase 4 (PAK4), there is considerable room for improving their kinome-wide selectivity. nih.govresearchgate.netnih.gov
Future efforts should be directed towards systematic structure-activity relationship (SAR) studies to understand the structural features that govern selectivity. For instance, the development of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors highlighted that specific substitutions could significantly improve selectivity against other JAK family members like JAK1, JAK3, and TYK2. nih.gov Similarly, research on 2,4-diaminopyrimidine-5-carboxamides as Sky kinase inhibitors demonstrated that targeting specific subpockets within the kinase domain can lead to excellent selectivity. nih.gov
Kinome-wide profiling of lead compounds is essential to identify potential off-target interactions early in the drug discovery process. This comprehensive analysis provides a detailed picture of a compound's selectivity and can guide further optimization to mitigate undesirable activities.
Table 1: Kinase Selectivity of Representative 2,4-Diaminopyrimidine Derivatives
| Compound Class | Primary Target(s) | Key Selectivity Observations | Reference(s) |
|---|---|---|---|
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amines | JAK2 | Showed over 50-fold selectivity against a panel of other kinases. | nih.gov |
| 2,4-Diaminopyrimidines | JNK2 | Optimized scaffolds led to potent compounds with good in vivo profiles. | researchgate.netrsc.org |
| 2,4-Diaminopyrimidines | PAK4 | Compound B6 exhibited high inhibitory activity with an IC50 of 5.9 nM. | nih.gov |
| 2,4-Diaminopyrimidine-5-carboxamides | Sky Kinase | 2-Aminobenzyl analogs showed excellent kinase selectivity. | nih.gov |
| 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamines | CDK2/CDK9 | Exhibited potent inhibitory activities against both CDK2 and CDK9. | rsc.org |
Exploration of Novel and Understudied Biological Targets
While much of the research on 5-(aminomethyl)pyrimidine-2,4-diamine derivatives has focused on well-established kinase targets, this scaffold has the potential to interact with a broader range of biological molecules. A significant opportunity lies in exploring novel and understudied targets to address unmet medical needs.
For example, substituted pyrimidine-2,4-diamines have been investigated as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial enzyme in the life cycle of the malaria parasite. nih.gov This highlights the potential of this scaffold beyond oncology and inflammatory diseases. Further screening of pyrimidine-diamine libraries against a wide array of targets, including enzymes, receptors, and ion channels, could uncover new therapeutic applications.
Additionally, the development of dual-target inhibitors, such as those targeting both BRD4 and PLK1, represents a promising strategy for tackling complex diseases like cancer. mdpi.comnih.gov The 2,4-diaminopyrimidine core can serve as a foundational structure for designing ligands that modulate multiple disease-relevant pathways simultaneously. nih.gov
Table 2: Diverse Biological Targets of 2,4-Diaminopyrimidine Derivatives
| Compound Series | Biological Target | Therapeutic Area | Reference(s) |
|---|---|---|---|
| 5-[(Phenethylamino)methyl]pyrimidine-2,4-diamines | Plasmodium falciparum Dihydrofolate Reductase (PfDHFR) | Malaria | nih.gov |
| 2,4-Diamino-5-aryl-6-substituted pyrimidines | Mycobacterium tuberculosis Dihyrofolate Reductase (mt-DHFR) | Tuberculosis | mdpi.com |
| 5-Arylethylidene-aminopyrimidine-2,4-diones | Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1) | Cancer | mdpi.comnih.gov |
| 2,4-Diaminopyrimidine derivatives | Focal Adhesion Kinase (FAK) | Cancer | nih.gov |
| Pyrimidine-2,4-diamine derivative | Aurora Kinases | Cancer | vtt.finih.gov |
Integration of Advanced Computational Modeling for Predictive Compound Design
Advanced computational techniques are becoming indispensable in modern drug discovery for accelerating the design and optimization of new chemical entities. For derivatives of this compound, the integration of methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling can provide deep insights into ligand-target interactions and guide the rational design of more potent and selective compounds. mdpi.comnih.govdovepress.com
Molecular docking studies have been successfully employed to predict the binding modes of 2,4-diaminopyrimidine derivatives within the active sites of various kinases, including PAK4 and CDK7. nih.govnih.gov These studies help to rationalize observed SAR and identify key interactions that can be exploited for affinity enhancement. MD simulations can further refine these binding poses and assess the stability of ligand-protein complexes over time. nih.gov
Furthermore, the development of predictive 3D-QSAR models, based on diverse sets of known inhibitors, can aid in the design of novel compounds with improved biological activity. rsc.org The application of generative deep learning models, such as chemical language models (CLM), also presents an exciting frontier for the de novo design of multi-target ligands. nih.gov
Innovation in Synthetic Strategies for Accessing Complex Derivatives
The continued exploration of the therapeutic potential of the this compound scaffold necessitates the development of innovative and efficient synthetic methodologies. While various synthetic routes to 2,4-diaminopyrimidine derivatives have been established, there is a need for strategies that allow for the facile and diverse functionalization of the pyrimidine (B1678525) core. mdpi.comnih.govekb.eg
Future synthetic research should focus on:
Regioselective functionalization: Developing methods for the selective modification of specific positions on the pyrimidine ring to fine-tune biological activity and pharmacokinetic properties. researchgate.net
Stereoselective synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes is crucial to avoid the need for challenging chiral separations and to investigate the biological activity of individual enantiomers. nih.gov
Combinatorial and diversity-oriented synthesis: Employing high-throughput synthetic approaches to generate large and diverse libraries of 2,4-diaminopyrimidine analogs for biological screening.
Recent advances in synthetic chemistry, such as novel coupling reactions and C-H activation strategies, could be applied to the pyrimidine scaffold to access previously inaccessible chemical space. For example, the use of Suzuki coupling reactions has enabled the introduction of various aryl groups at the 5-position of the 2,4-diaminopyrimidine core. mdpi.com
Investigation of Multi-target Ligand Design Principles
The concept of "one molecule, multiple targets" is gaining traction as a promising approach for the treatment of complex, multifactorial diseases. nih.gov The this compound scaffold is well-suited for the design of multi-target ligands due to its ability to be extensively decorated with various functional groups that can interact with different biological targets. mdpi.comnih.gov
A systematic investigation into the principles of multi-target ligand design based on this scaffold is warranted. This would involve:
Pharmacophore hybridization: Combining the key pharmacophoric features of known inhibitors of two or more different targets into a single molecule.
Scaffold-based design: Utilizing the 2,4-diaminopyrimidine core as a central scaffold and appending different pharmacophoric moieties that recognize distinct target proteins.
Computational approaches: Employing computational tools to predict the ability of a single ligand to bind to multiple targets and to guide the design of such molecules. nih.gov
The development of dual inhibitors, such as those targeting both kinase and non-kinase targets, could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance. The introduction of the "metacore" concept, which involves the extraction of structural cores from analog series with multi-target activity, could also be a valuable tool in this endeavor. rsc.org
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
